molecular formula C10H16O B12333609 (1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol

(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol

Cat. No.: B12333609
M. Wt: 152.23 g/mol
InChI Key: QIBGUXADVFUERT-FHNUBNKASA-N
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Description

(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol is a complex organic compound with a unique structure that includes a fused bicyclic system

Preparation Methods

The synthesis of (1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in its structure.

Scientific Research Applications

(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors .

Comparison with Similar Compounds

(1s,3As,4r,7r,7ar)-octahydro-1h-4,7-methanoinden-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]decan-3-ol

InChI

InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7-,8+,9+,10-/m1/s1

InChI Key

QIBGUXADVFUERT-FHNUBNKASA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]1[C@H]3[C@@H]2[C@H](CC3)O

Canonical SMILES

C1CC2CC1C3C2C(CC3)O

Origin of Product

United States

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